

Unveiling the Structural Nuances of Triethylamine Picrate: A Technical Guide

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Compound of Interest

Compound Name: *Triethylamine picrate*

Cat. No.: *B15494950*

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Abstract

Triethylamine picrate, a salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents a compelling case study in ionic and hydrogen bonding interactions within a crystalline lattice. While a comprehensive, publicly available single-crystal X-ray diffraction analysis of **triethylamine picrate** is not found in the current body of scientific literature, this technical guide elucidates the anticipated structural characteristics and provides a detailed framework for its analysis. By examining related compounds and general principles of crystallography, we can infer the likely molecular interactions and present the standardized methodologies for such an investigation. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of similar amine-based crystalline materials.

Introduction

The formation of salts from acidic and basic components is a fundamental concept in chemistry with profound implications in pharmaceutical sciences, materials science, and chemical synthesis. The resulting crystalline structures are governed by a delicate interplay of ionic forces, hydrogen bonding, and other non-covalent interactions. **Triethylamine picrate**, formed from the proton transfer from picric acid to triethylamine, is expected to exist as a triethylammonium picrate salt in the solid state. The analysis of its crystal structure would provide invaluable insights into the geometry of the ionic pairing, the nature of the hydrogen

bonds between the triethylammonium cation and the picrate anion, and the overall packing of the ions in the crystal lattice. Such information is critical for understanding the material's physical properties, including solubility, melting point, and stability, which are key parameters in drug development and materials engineering.

Predicted Crystallographic Data

While specific experimental data for **triethylamine picrate** is not available, a typical crystallographic analysis would yield the following quantitative parameters. The data presented in Table 1 is hypothetical and serves as an illustrative example of what a crystallographic report would contain.

Table 1: Hypothetical Crystallographic Data for Triethylammonium Picrate

Parameter	Hypothetical Value	Description
Chemical Formula	<chem>C12H18N4O7</chem>	The elemental composition of the compound.
Formula Weight	330.30 g/mol	The molar mass of the compound.
Crystal System	Monoclinic or Orthorhombic	The crystal system describes the symmetry of the unit cell.
Space Group	P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁	The space group defines the symmetry operations of the crystal.
a (Å)	10.0 - 15.0	The length of the 'a' axis of the unit cell.
b (Å)	12.0 - 18.0	The length of the 'b' axis of the unit cell.
c (Å)	8.0 - 12.0	The length of the 'c' axis of the unit cell.
α (°)	90	The angle between the 'b' and 'c' axes.
β (°)	90 - 110	The angle between the 'a' and 'c' axes.
γ (°)	90	The angle between the 'a' and 'b' axes.
Volume (Å ³)	1500 - 2500	The volume of the unit cell.
Z	4	The number of formula units per unit cell.
Calculated Density (g/cm ³)	1.3 - 1.5	The theoretical density of the crystal.

Absorption Coefficient (mm ⁻¹)	0.10 - 0.15	A measure of how much the X-rays are absorbed by the crystal.
F(000)	696	The total number of electrons in the unit cell.
Crystal Size (mm ³)	0.2 x 0.2 x 0.1	The dimensions of the crystal used for data collection.
Temperature (K)	100 or 293	The temperature at which the data was collected.
Radiation (Å)	MoK α ($\lambda = 0.71073$)	The wavelength of the X-rays used for the experiment.
θ range for data collection (°)	2.0 - 25.0	The range of diffraction angles measured.
Reflections collected	> 5000	The total number of diffraction spots measured.
Independent reflections	> 2500	The number of unique diffraction spots.
R_int	< 0.05	A measure of the consistency of symmetrically equivalent reflections.
Final R indices [$I > 2\sigma(I)$]	$R_1 < 0.05$, $wR_2 < 0.15$	Indicators of the quality of the final structural model.
Goodness-of-fit on F^2	~1.0	An indicator of the overall quality of the refinement.

Experimental Protocols

The determination of a crystal structure is a well-established process involving several key steps, from crystal growth to data analysis and structure validation.

Synthesis and Crystallization of Triethylamine Picrate

- Synthesis: Equimolar amounts of triethylamine and picric acid are dissolved separately in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- Reaction: The triethylamine solution is added dropwise to the picric acid solution with constant stirring. The reaction is typically exothermic and results in the formation of a yellow precipitate of **triethylamine picrate**.
- Crystallization: The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture. Slow cooling of the solution, or slow evaporation of the solvent at room temperature, is then employed to promote the growth of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection

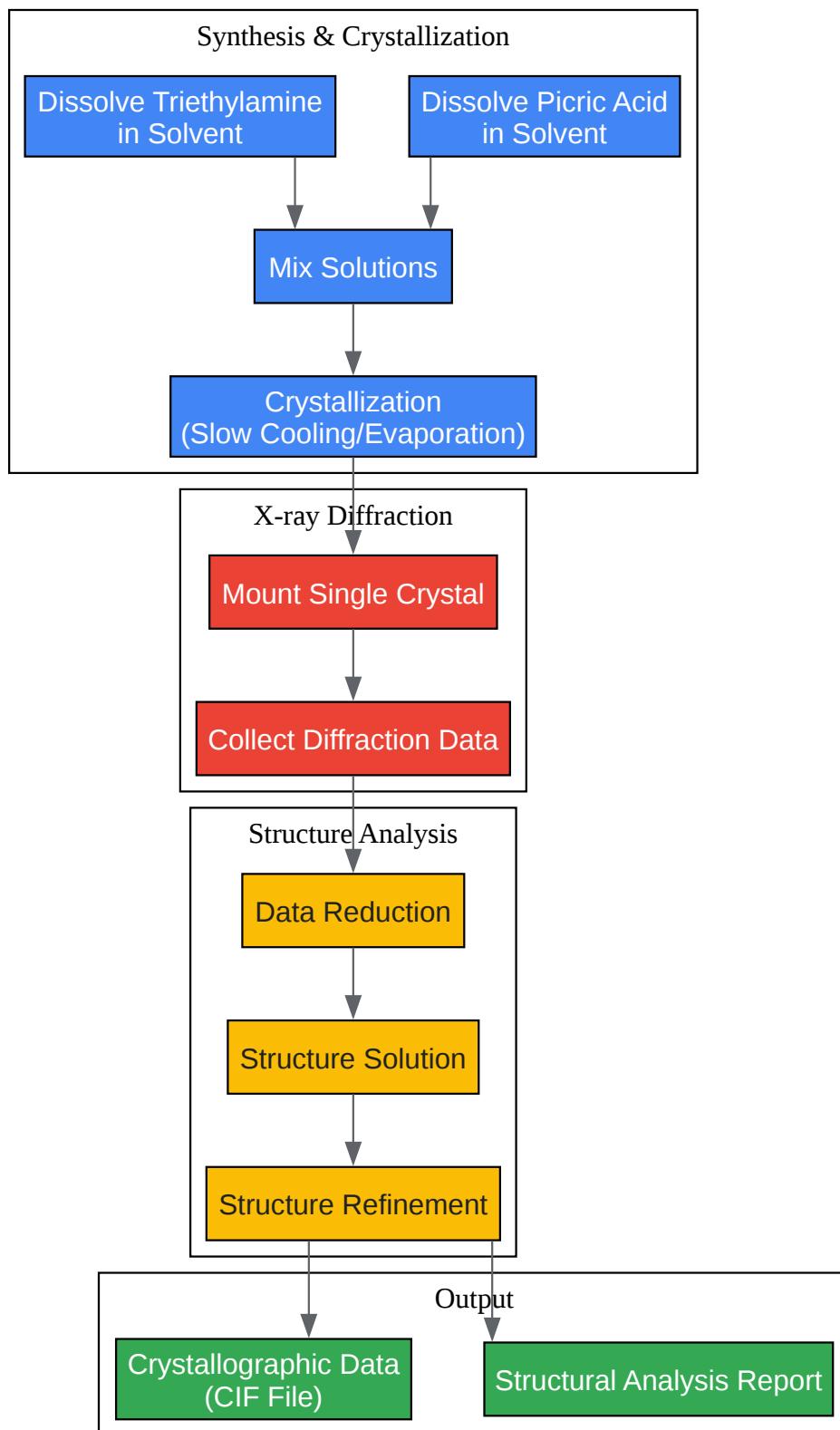
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a detector to measure the intensities of the diffracted X-rays. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement

- Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
- Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction patterns.

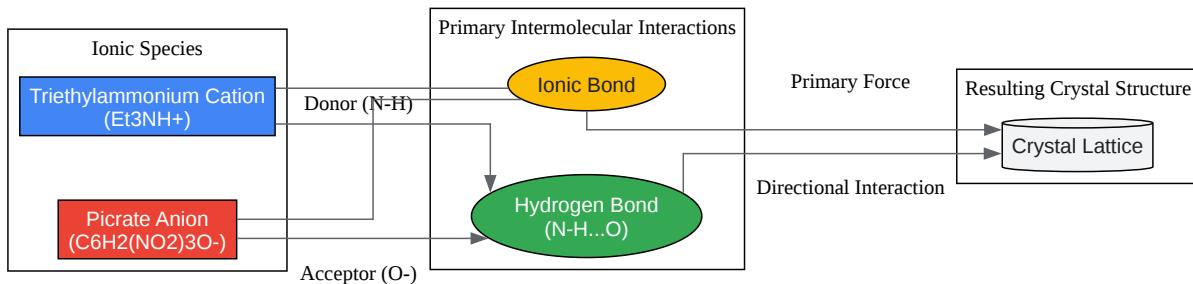
Visualizations

The following diagrams illustrate the key concepts and workflows involved in the crystal structure analysis of **triethylamine picrate**.



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Experimental workflow for crystal structure analysis.

[Click to download full resolution via product page](#)Key intermolecular interactions in **triethylamine picrate**.

Conclusion

While a definitive crystal structure of **triethylamine picrate** is not presently available in the public domain, this guide provides a comprehensive overview of the expected structural features and the methodologies required for its determination. The formation of a triethylammonium picrate salt is anticipated, with the crystal packing being dominated by ionic interactions and directed by hydrogen bonds between the triethylammonium cation and the picrate anion. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis outlined herein represent the standard approach for characterizing such materials. The elucidation of the precise crystal structure of **triethylamine picrate** would be a valuable contribution to the field of crystal engineering and would provide a deeper understanding of the interplay of non-covalent interactions in molecular salts. This information would be of significant interest to researchers in drug development and materials science, where control over crystalline form is of paramount importance.

- To cite this document: BenchChem. [Unveiling the Structural Nuances of Triethylamine Picrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15494950#triethylamine-picrate-crystal-structure-analysis>]

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